molecular formula C14H18N4O2S B11960236 N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide CAS No. 106596-35-4

N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide

Cat. No.: B11960236
CAS No.: 106596-35-4
M. Wt: 306.39 g/mol
InChI Key: KUQMCYZWABMEDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide typically involves the reaction of 4-methyl-6-propyl-2-pyrimidinamine with sulfanilamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: It is explored for its potential use as an antibacterial agent in the treatment of infections.

    Industry: It may be used in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Properties

CAS No.

106596-35-4

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

4-amino-N-(4-methyl-6-propylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H18N4O2S/c1-3-4-12-9-10(2)16-14(17-12)18-21(19,20)13-7-5-11(15)6-8-13/h5-9H,3-4,15H2,1-2H3,(H,16,17,18)

InChI Key

KUQMCYZWABMEDG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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